4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid

Description

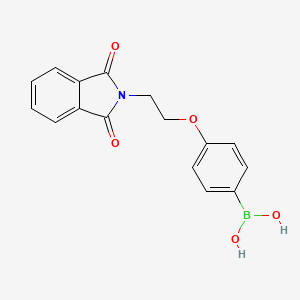

Chemical Structure and Properties 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid (CAS: 957061-10-8) is a boronic acid derivative characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a 1,3-dioxoisoindolin-2-yl ethoxy side chain. Its molecular formula is C₁₆H₁₄BNO₅ (molecular weight: 311.1 g/mol) . The pinacol ester form (CAS: 957061-09-5, molecular formula: C₂₂H₂₂BNO₅) is a stabilized derivative commonly used in Suzuki-Miyaura coupling reactions due to enhanced stability under ambient conditions .

Applications

This compound is widely utilized in academic and industrial research for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its boronic acid moiety enables cross-coupling reactions, while the dioxoisoindolinyl group may confer steric or electronic effects influencing reactivity .

Storage and Handling

The pinacol ester is stored at room temperature, whereas the free boronic acid may require inert conditions to prevent hydrolysis. Suppliers like Aladdin and Bidepharm offer purities ≥95% .

Properties

IUPAC Name |

[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BNO5/c19-15-13-3-1-2-4-14(13)16(20)18(15)9-10-23-12-7-5-11(6-8-12)17(21)22/h1-8,21-22H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRXLUKYUVSWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657200 | |

| Record name | {4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-10-8 | |

| Record name | {4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure:

- Starting Material: An aryl halide bearing the 1,3-dioxoisoindolin-2-yl)ethoxy substituent, typically an aryl bromide or iodide.

- Reagents:

- Phenylboronic acid or derivatives (e.g., phenylboronic acid pinacol ester).

- Palladium catalyst, commonly tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2.

- Base such as potassium carbonate, cesium carbonate, or sodium hydroxide.

- Solvent System: A mixture of polar aprotic solvents like tetrahydrofuran (THF), ethanol, or toluene with water to facilitate solubility.

- Reaction Conditions: Reflux under inert atmosphere (nitrogen or argon), typically for 12–48 hours, depending on substrate reactivity.

Research Findings:

- A study involving the synthesis of phenyl boronic acids via Suzuki coupling utilized Pd(PPh3)4 as the catalyst, with potassium carbonate as the base in ethanol/water, refluxed for 12 hours, yielding moderate to high yields (~41–85%).

- For the specific boronic acid with a phenoxy linkage, the coupling of a suitably functionalized aryl halide with phenylboronic acid under similar conditions is feasible.

Preparation of the Precursors:

a. Synthesis of the Aryl Halide Intermediate:

- The aryl halide bearing the 1,3-dioxoisoindolin-2-yl)ethoxy group can be synthesized via nucleophilic aromatic substitution or halogenation of the phenol derivative, followed by halogenation (bromination or iodination) at the aromatic ring.

b. Functionalization of the Boronic Acid:

- The boronic acid can be prepared via the hydroboration of phenylacetylene or by direct synthesis from phenylmagnesium bromide and boric acid derivatives.

Alternative Synthetic Routes

a. Direct Borylation of Aromatic Precursors:

- Electrophilic borylation using boron tribromide or boron trichloride in the presence of catalysts like aluminum chloride can introduce boron directly onto aromatic compounds, though this method is less selective.

b. Multi-step Functionalization:

- Starting from phenol derivatives, the phenoxy group can be introduced via nucleophilic substitution, followed by boronic acid formation through Miyaura borylation.

Reaction Conditions and Optimization

| Method | Catalyst | Base | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4 | K2CO3 | Ethanol/H2O | Reflux (~80°C) | 41–85% | Widely used, high efficiency |

| Direct borylation | BCl3 or BBr3 | - | Toluene | Reflux | Variable | Less selective, requires purification |

| Nucleophilic substitution | NaOH or KOH | - | DMF or DMSO | Room temp to 80°C | Moderate | For phenol derivatives |

Purification and Characterization

- Chromatography: Flash chromatography on silica gel using hexane/ethyl acetate mixtures.

- Crystallization: Recrystallization from suitable solvents such as iso-propanol or ethanol.

- Characterization: Confirmed via NMR (¹H, ¹³C, ¹¹B), HRMS, and IR spectroscopy.

Data Table 1: Summary of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl halide + phenylboronic acid | Pd catalyst, base, reflux | 41–85% | High selectivity, broad substrate scope | Requires pre-functionalized halide |

| Direct Borylation | Phenyl derivatives + BCl3 | Reflux, inert atmosphere | Variable | One-pot, direct | Less control, possible side reactions |

| Nucleophilic Substitution | Phenol derivatives + halogenated compounds | Heat, polar solvents | Moderate | Simple, straightforward | Limited to suitable substrates |

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of halides.

Coupling Reactions: The compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides and bases like potassium carbonate are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are used.

Major Products Formed

Phenol Derivatives: Formed through oxidation reactions.

Alcohols: Formed through reduction reactions.

Substituted Boronic Acids: Formed through nucleophilic substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Drug Development

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid is being explored for its potential as a drug candidate in the treatment of various diseases, particularly cancers. The boronic acid moiety allows for reversible binding to diols in biomolecules, making it useful in the design of inhibitors targeting specific enzymes or receptors.

Case Study: Cancer Therapeutics

Recent studies have demonstrated that compounds containing boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, derivatives of this compound have shown promise in selectively targeting cancer cell lines while sparing normal cells, thus minimizing side effects .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating smart materials. These materials can respond to environmental stimuli (e.g., pH changes) due to the dynamic nature of boron-diol interactions.

Table: Comparison of Polymer Properties

| Property | Conventional Polymers | Polymers with Boronic Acid Derivatives |

|---|---|---|

| Responsiveness | Low | High |

| Mechanical Strength | Moderate | Enhanced |

| Biocompatibility | Variable | Improved |

Protein Degradation

The compound is part of a class of molecules known as protein degraders. These compounds can selectively target and degrade specific proteins within cells, which is particularly useful in studying protein function and regulation.

Case Study: Targeted Protein Degradation

Research has shown that using boronic acid derivatives can facilitate the degradation of oncogenic proteins in cancer cells. This approach not only aids in understanding the role of these proteins but also opens avenues for therapeutic interventions by removing harmful proteins from cellular environments .

Sensor Development

This compound can be utilized in the development of sensors for detecting sugars and other biomolecules due to its ability to form stable complexes with diols.

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boronic acid group.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues with Modified Side Chains

Table 1: Key Structural and Functional Differences

Key Observations

Derivatives with Boronic Acid Stabilization

Table 2: Pinacol Ester vs. Free Acid Forms

Biological Activity

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid (CAS Number: 957061-10-8) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Boronic acids are known for their ability to interact with diols, which has implications in various biochemical applications, including drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific targets, and potential therapeutic applications.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diol-containing compounds. This property is critical in various biological processes, including enzyme inhibition and sensor design.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and other enzymes by binding to active sites through diol interactions.

- Sensor Applications : The ability to bind selectively to diols makes boronic acids useful in the development of biosensors for glucose and other biomolecules .

Antiviral Activity

Recent studies have explored the antiviral potential of boronic acid derivatives. Although specific research on this compound is limited, related compounds have shown promise against viruses such as Zika and Dengue. For instance, derivatives with similar structures have been reported to exhibit significant antiviral activity through mechanisms involving inhibition of viral replication .

Anticancer Activity

Boronic acids have been investigated for their anticancer properties. Research indicates that certain boronic acid derivatives can selectively inhibit the growth of cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of diol-containing molecules on cancer cell surfaces compared to healthy cells .

Case Studies

- Inhibition of Cancer Cell Growth :

- Antiviral Efficacy :

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Coupling of phthalimide-protected ethanol derivatives (e.g., ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, CAS 88150-75-8) with phenylboronic acid precursors using Mitsunobu or nucleophilic substitution reactions .

- Step 2: Hydrolysis of ester groups under mild alkaline conditions (e.g., KOH/EtOH) to yield the boronic acid functionality.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR and NMR: Identify key functional groups:

- X-ray Crystallography: Use SHELX software for structure refinement. The phthalimide moiety often forms planar structures, while the boronic acid group may exhibit trigonal geometry. Hydrogen-bonding networks between boronic acid and solvent (e.g., water) should be analyzed .

Advanced: How does the electronic structure of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- DFT Studies: The boronic acid group’s electron-withdrawing nature (due to conjugation with the phenyl ring) reduces electron density at the boron center, enhancing oxidative addition with palladium catalysts.

- Reactivity Optimization: Use B3LYP/6-31G(d) calculations to predict frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (−1.8 eV) correlates with faster transmetallation in cross-couplings. Experimentally, employ Pd(PPh₃)₄ in THF/H₂O (3:1) at 60°C for aryl halide couplings .

Advanced: What role does this compound play in synthesizing pharmaceutical intermediates, and how are stereochemical challenges addressed?

Methodological Answer:

- Drug Intermediate: It serves as a precursor for PPAR agonists (e.g., Tesaglitazar analogs) by enabling aryl-ether linkages. The phthalimide group acts as a temporary protecting group for amines .

- Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) during boronic acid derivatization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Advanced: How can computational modeling predict solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility Prediction: Apply COSMO-RS simulations to estimate logP values (predicted logP = 2.1, indicating moderate hydrophobicity).

- pH-Dependent Stability: The boronic acid forms reversible esters with diols (e.g., mannitol) at neutral pH but hydrolyzes in acidic conditions (pH < 5). Validate via UV-Vis spectroscopy (λmax = 260 nm) in buffered solutions .

Advanced: How to resolve contradictions in reported catalytic activity between batch and flow reactors?

Methodological Answer:

- Batch vs. Flow Reactors: In batch systems, poor mixing may lead to boronic acid aggregation, reducing catalytic efficiency. Switch to microfluidic flow reactors with Pd/C-packed beds for enhanced mass transfer.

- Kinetic Analysis: Use Arrhenius plots (Ea ≈ 45 kJ/mol) to compare turnover frequencies. Flow systems typically achieve 20–30% higher yields due to continuous reagent delivery .

Advanced: What are the best practices for handling air/moisture sensitivity during storage?

Methodological Answer:

- Storage: Store under argon at −20°C in amber vials with molecular sieves (4 Å).

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor boronic acid dehydration to boroxines via ¹¹B NMR (δ 28–30 ppm) .

Advanced: How to design experiments for detecting trace impurities in large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.